Cas no 19698-29-4 (2,3-bis(palmitoyloxy)propyl dihydrogen phosphate)

2,3-bis(palmitoyloxy)propyl dihydrogen phosphate structure
19698-29-4 structure
Nome del prodotto:2,3-bis(palmitoyloxy)propyl dihydrogen phosphate
Numero CAS:19698-29-4
MF:C35H69O8P
MW:648.891333341599
CID:1388609
PubChem ID:3099

2,3-bis(palmitoyloxy)propyl dihydrogen phosphate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3-bis(palmitoyloxy)propyl dihydrogen phosphate
    • Dipalmitoylphosphatidic acid
    • Palmitin, 1,2-di-, dihydrogen phosphate
    • CHEBI:78105
    • NCGC00161388-03
    • PA(32:0)
    • IDI1_033926
    • 3-(phosphonooxy)propane-1,2-diyl dihexadecanoate
    • EINECS 225-873-7
    • 2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate
    • BSPBio_001456
    • SCHEMBL2718544
    • (1)-2,3-Bis(palmitoyloxy)propyl dihydrogen phosphate
    • LMGP10010012
    • PA(16:0/16:0)[rac]
    • NCGC00161388-01
    • 1,2-Dipalmitoyl-rac-glycerophosphoric acid
    • dihexadecanoyl phosphatidic acid
    • Q27147644
    • NCGC00161388-02
    • HMS1989I18
    • KBioGR_000176
    • Bio1_000117
    • HMS3402I18
    • 5129-68-0
    • PA 16:0_16:0
    • CBiol_001831
    • KBio2_000176
    • PORPENFLTBBHSG-UHFFFAOYSA-N
    • 1,2-dipalmitoylglycero-3-phosphate
    • HMS1791I18
    • (2-hexadecanoyloxy-3-phosphonooxypropyl) hexadecanoate
    • EINECS 243-238-2
    • KBio2_005312
    • NS00045440
    • KBioSS_000176
    • 19698-29-4
    • Bio2_000176
    • PD047005
    • Hexadecanoic acid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester
    • (1)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl dihexadecanoate
    • Bio2_000656
    • KBio2_002744
    • CHEMBL1606485
    • Bio1_001095
    • 1,2-Dipalmitoy
    • Palmitin, 1,2-di-, phosphate
    • KBio3_000351
    • KBio3_000352
    • DTXSID00864003
    • Bio1_000606
    • PA(16:0_16:0)
    • 1,2-dihexadecanoylglycero-3-phosphate
    • Inchi: InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)
    • Chiave InChI: PORPENFLTBBHSG-UHFFFAOYSA-N
    • Sorrisi: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC

Proprietà calcolate

  • Massa esatta: 648.47327
  • Massa monoisotopica: 648.47300615g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 36
  • Complessità: 696
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 12.9
  • Superficie polare topologica: 119Ų

Proprietà sperimentali

  • PSA: 119.36
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd